N-(4-(1,4,5,6-Tetrahydro-4-(hydroxymethyl)-6-oxo-3-pyridazinyl)phenyl)acetamide
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Overview
Description
N-(4-(4-(Hydroxymethyl)-6-oxo-1,4,5,6-tetrahydropyridazin-3-yl)phenyl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a tetrahydropyridazinone ring, a phenyl group, and an acetamide moiety, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(4-(Hydroxymethyl)-6-oxo-1,4,5,6-tetrahydropyridazin-3-yl)phenyl)acetamide typically involves multiple steps. One common method includes the reaction of 4-(4-(Hydroxymethyl)-6-oxo-1,4,5,6-tetrahydropyridazin-3-yl)aniline with acetic anhydride under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as pyridine, and the mixture is heated to facilitate the formation of the acetamide bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(4-(4-(Hydroxymethyl)-6-oxo-1,4,5,6-tetrahydropyridazin-3-yl)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The ketone group in the tetrahydropyridazinone ring can be reduced to an alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Major Products Formed
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of nitro or sulfonyl derivatives on the phenyl ring.
Scientific Research Applications
N-(4-(4-(Hydroxymethyl)-6-oxo-1,4,5,6-tetrahydropyridazin-3-yl)phenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-(4-(4-(Hydroxymethyl)-6-oxo-1,4,5,6-tetrahydropyridazin-3-yl)phenyl)acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, thereby reducing inflammation .
Comparison with Similar Compounds
Similar Compounds
N-(4-(Hydroxymethyl)phenyl)acetamide: Shares the hydroxymethyl and acetamide groups but lacks the tetrahydropyridazinone ring.
N-(4-Methoxyphenyl)acetamide: Contains a methoxy group instead of a hydroxymethyl group.
N-(4-(4-Nitrophenoxy)phenyl)acetamide: Features a nitrophenoxy group instead of the tetrahydropyridazinone ring
Uniqueness
N-(4-(4-(Hydroxymethyl)-6-oxo-1,4,5,6-tetrahydropyridazin-3-yl)phenyl)acetamide is unique due to the presence of the tetrahydropyridazinone ring, which imparts distinct chemical and biological properties.
Properties
CAS No. |
95355-13-8 |
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Molecular Formula |
C13H15N3O3 |
Molecular Weight |
261.28 g/mol |
IUPAC Name |
N-[4-[4-(hydroxymethyl)-6-oxo-4,5-dihydro-1H-pyridazin-3-yl]phenyl]acetamide |
InChI |
InChI=1S/C13H15N3O3/c1-8(18)14-11-4-2-9(3-5-11)13-10(7-17)6-12(19)15-16-13/h2-5,10,17H,6-7H2,1H3,(H,14,18)(H,15,19) |
InChI Key |
NXGRIOJOPMGCMA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C2=NNC(=O)CC2CO |
Origin of Product |
United States |
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